molecular formula C21H23N3O4 B5555304 N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,2,4-trimethylbenzamide

N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,2,4-trimethylbenzamide

Cat. No. B5555304
M. Wt: 381.4 g/mol
InChI Key: KSOVNQYFLFKRCE-UHFFFAOYSA-N
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Description

The focus on oxadiazole derivatives, such as the one described, stems from their prominence in pharmaceutical research due to their broad spectrum of biological activities. These compounds are synthesized through cyclization reactions involving specific precursors and catalysts, yielding structures with significant pharmacological potential.

Synthesis Analysis

The synthesis of oxadiazole derivatives often involves the cyclization of hydrazides with carboxylic acids or their derivatives in the presence of various reagents. For instance, Jin et al. (2006) detailed the synthesis of 3-acetyl-2-substituted phenyl-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazole derivatives through cyclization reaction of N'-substituted benzylidene-3,4,5-trimethoxybenzohydrazide in acetic anhydride, showcasing a method that could be analogous to the synthesis of the queried compound (Jin et al., 2006).

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives, including their X-ray crystallographic data when available, provides insights into their stereochemistry and conformation. Such structural elucidation is crucial for understanding the compound's interaction with biological targets. Kranjc et al. (2011) reported the molecular structure analysis of related compounds through X-ray crystallography, highlighting the importance of structural features in determining biological activity (Kranjc et al., 2011).

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives similar to N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,2,4-trimethylbenzamide exhibit promising anticancer activities. For instance, compounds with related structures have been designed, synthesized, and evaluated for their efficacy against different cancer cell lines, including breast, lung, colon, and ovarian cancer. These studies found that some derivatives showed moderate to excellent anticancer activity, in some cases surpassing the reference drugs used in the experiments (Ravinaik et al., 2021).

Antimicrobial and Antifungal Applications

The compound has also been linked to antimicrobial and antifungal applications. Synthesis efforts have led to derivatives that show significant inhibitory activity against a range of pathogenic bacteria and fungi. This includes work on oxadiazole and imidazolinone derivatives bearing a trimethoxybenzamide moiety, which demonstrated potent antimicrobial properties (Joshi et al., 1997). Similarly, N-Mannich bases of 1,3,4-oxadiazole have been synthesized and assessed for their antimicrobial and anti-proliferative activities, revealing broad-spectrum antibacterial activities and significant anti-proliferative effects against various cancer cell lines (Al-Wahaibi et al., 2021).

Material Science and Polymer Synthesis

Beyond biomedical applications, research on related compounds has explored their utility in material science and polymer synthesis. For example, studies have focused on the synthesis of new aromatic polyamides containing 1,3,4-oxadiazole units, which show good thermal stability and solubility in common organic solvents. These materials have been suggested for potential use in creating thin, flexible films with significant mechanical strength and thermal resistance (Sava et al., 2003).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s being studied as a potential drug, the oxadiazole ring and the benzamide group could be important for binding to biological targets .

Future Directions

Future research on this compound could involve studying its synthesis, its reactivity, and its potential uses. For example, it could be interesting to explore its potential as a pharmaceutical compound .

properties

IUPAC Name

N-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N,2,4-trimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4/c1-13-6-8-16(14(2)10-13)21(25)24(3)12-19-22-20(23-28-19)15-7-9-17(26-4)18(11-15)27-5/h6-11H,12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSOVNQYFLFKRCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)N(C)CC2=NC(=NO2)C3=CC(=C(C=C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N,2,4-trimethylbenzamide

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